

# The Metabolic Pathway of D-Galactose in Mammals: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **D-Galactose**

Cat. No.: **B084031**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary metabolic pathway for **D-galactose** in mammals, the Leloir pathway. It details the enzymatic steps, intermediate molecules, and relevant quantitative data. Furthermore, this guide includes detailed experimental protocols for the key enzymes and visual diagrams to facilitate a comprehensive understanding of the pathway and associated research methodologies.

## The Core of D-Galactose Metabolism: The Leloir Pathway

The catabolism of **D-galactose** in mammals is predominantly carried out through the Leloir pathway, a sequence of four key enzymatic reactions that convert **D-galactose** into glucose-1-phosphate, an intermediate that can readily enter glycolysis.<sup>[1][2][3]</sup> This pathway is crucial for the utilization of galactose derived from dietary lactose.<sup>[4]</sup> The enzymes involved are Galactose Mutarotase (GALM), Galactokinase (GALK), Galactose-1-Phosphate Uridyltransferase (GALT), and UDP-Galactose 4'-Epimerase (GALE).<sup>[5]</sup>

The pathway begins with the conversion of **β-D-galactose**, the isomer typically resulting from lactose hydrolysis, into its **α-D-galactose** form by Galactose Mutarotase (GALM), as the subsequent enzyme, GALK, is specific for the α-anomer.<sup>[1][2]</sup> Next, Galactokinase (GALK) phosphorylates **α-D-galactose** to produce galactose-1-phosphate, a step that consumes one molecule of ATP.<sup>[6][7]</sup> The third and most critical step is catalyzed by Galactose-1-Phosphate

Uridylyltransferase (GALT), which transfers a UMP group from UDP-glucose to galactose-1-phosphate, yielding UDP-galactose and glucose-1-phosphate.[1][8] Finally, UDP-Galactose 4'-Epimerase (GALE) interconverts UDP-galactose and UDP-glucose, regenerating the UDP-glucose consumed by GALT and also providing UDP-galactose for various biosynthetic processes.[1][4] The glucose-1-phosphate produced can then be converted to glucose-6-phosphate by phosphoglucomutase and enter glycolysis.[1]

## Signaling Pathway Diagram



[Click to download full resolution via product page](#)

Caption: The Leloir Pathway for **D-Galactose** Metabolism.

## Quantitative Data

The following tables summarize key quantitative data related to the enzymes and metabolites of the Leloir pathway. While comprehensive kinetic data for all mammalian enzymes in a single source is not readily available, the presented values are derived from various studies.

## Table 1: Enzyme Kinetic Parameters (Note: Values can vary based on species and experimental conditions)

| Enzyme                                         | Substrate             | Km (Michaelis Constant) | Vmax (Maximum Velocity) | Source<br>Organism/Tissue |
|------------------------------------------------|-----------------------|-------------------------|-------------------------|---------------------------|
| Galactokinase (GALK)                           | D-Galactose           | 0.95 mmol/L blood       | 2.7 mmol/min            | Human Liver               |
| ATP                                            | -                     | -                       | Pig Liver               |                           |
| Galactose-1-Phosphate Uridyltransferase (GALT) | Galactose-1-Phosphate | 0.38 mmol/L             | -                       | Human Erythrocytes        |
| UDP-Glucose                                    | 0.071 mmol/L          | -                       | Human Erythrocytes      |                           |

Data for Vmax of GALT was not specified in the provided search results.

**Table 2: Metabolite Concentrations in Human Erythrocytes**

| Metabolite                       | Condition                                  | Concentration Range |
|----------------------------------|--------------------------------------------|---------------------|
| Galactose-1-Phosphate            | Normal                                     | <1 mg/dL            |
| Classic Galactosemia (untreated) | >10 mg/dL (can be as high as 120 mg/dL)    |                     |
| Classic Galactosemia (treated)   | ≥1.0 mg/dL                                 |                     |
| Plasma Free Galactose            | Normal (unrestricted diet)                 | 0.11 to 6.33 μmol/L |
| Classic Galactosemia (untreated) | >10 mg/dL (can be as high as 90-360 mg/dL) |                     |

**Table 3: GALT Enzyme Activity in Human Erythrocytes**

| Condition                     | GALT Activity (% of control) |
|-------------------------------|------------------------------|
| Normal                        | 100%                         |
| Classic Galactosemia          | <1%                          |
| Clinical Variant Galactosemia | ~1% to <15%                  |
| Duarte Variant (Biochemical)  | >15% (average 25%)           |

## Experimental Protocols

Detailed methodologies for assaying the activity of the four key enzymes in the Leloir pathway are provided below.

### Protocol 1: Galactokinase (GALK) Activity Assay (Coupled-Enzyme Spectrophotometric Assay)

**Principle:** This assay measures the production of ADP from the GALK-catalyzed phosphorylation of galactose. The ADP is then used by pyruvate kinase (PK) to convert phosphoenolpyruvate (PEP) to pyruvate. Subsequently, lactate dehydrogenase (LDH) reduces pyruvate to lactate, a reaction that oxidizes NADH to NAD<sup>+</sup>. The rate of decrease in absorbance at 340 nm due to NADH oxidation is directly proportional to the GALK activity.[\[1\]](#)

Reagents:

- Potassium Phosphate Buffer (160 mM, pH 7.0)
- ATP Solution (e.g., 10 mM)
- Phosphoenolpyruvate (PEP) Solution (e.g., 16.2 mM)
- Potassium Chloride (KCl) Solution (e.g., 800 mM)
- Magnesium Chloride (MgCl<sub>2</sub>) Solution (e.g., 100 mM)
- EDTA Solution (e.g., 20 mM)
- $\beta$ -NADH Solution (e.g., 3.76 mM)

- **D-Galactose** Solution (100 mM)
- Pyruvate Kinase/Lactate Dehydrogenase (PK/LDH) enzyme mix
- Sample containing Galactokinase (e.g., cell lysate, purified enzyme)

**Procedure:**

- Prepare a reaction mixture containing potassium phosphate buffer, ATP, PEP, KCl, MgCl<sub>2</sub>, EDTA,  $\beta$ -NADH, and the PK/LDH enzyme mix.
- Equilibrate the reaction mixture to the desired temperature (e.g., 25°C or 37°C).
- Initiate the reaction by adding the **D-galactose** solution.
- Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer.
- Calculate the rate of NADH consumption from the linear portion of the absorbance curve.
- One unit of GALK activity is typically defined as the amount of enzyme that catalyzes the formation of 1  $\mu$ mole of galactose-1-phosphate per minute under the specified conditions.

## Protocol 2: Galactose-1-Phosphate Uridyltransferase (GALT) Activity Assay (LC-MS/MS Based)

**Principle:** This highly sensitive and specific method utilizes a stable isotope-labeled substrate, [13C<sub>6</sub>]- $\alpha$ -galactose-1-phosphate, for the GALT enzyme. The enzymatic product, [13C<sub>6</sub>]-UDP-galactose, is then detected and quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

**Reagents:**

- [13C<sub>6</sub>]- $\alpha$ -galactose-1-phosphate (substrate)
- UDP-glucose (co-substrate)
- Internal Standard (e.g., [13C<sub>6</sub>]-Glu-1-P)

- Buffer solution (e.g., HEPES)
- Quenching solution (e.g., cold methanol)
- Sample containing GALT (e.g., erythrocyte lysate)

**Procedure:**

- Prepare erythrocyte lysates from whole blood samples.
- Incubate the lysate with a reaction mixture containing [<sup>13</sup>C<sub>6</sub>]- $\alpha$ -galactose-1-phosphate and UDP-glucose at 37°C.
- Stop the reaction by adding a quenching solution.
- Add an internal standard for quantification.
- Separate the enzymatic product, [<sup>13</sup>C<sub>6</sub>]-UDP-galactose, using reversed-phase ion-pair chromatography.
- Detect and quantify the product using a tandem mass spectrometer by monitoring a specific mass transition (e.g., 571 > 323 for [<sup>13</sup>C<sub>6</sub>]-UDPGal).
- Calculate GALT activity based on the amount of product formed over time, normalized to hemoglobin content.

## Protocol 3: UDP-Galactose 4'-Epimerase (GALE) Activity Assay (Coupled-Enzyme Spectrophotometric Assay)

**Principle:** The activity of GALE is measured by coupling the production of UDP-glucose from UDP-galactose to its oxidation by UDP-glucose dehydrogenase (UDPGDH), which reduces NAD<sup>+</sup> to NADH. The increase in absorbance at 340 nm due to NADH formation is proportional to the GALE activity.<sup>[9]</sup>

**Reagents:**

- Buffer (e.g., 100 mM Glycine, pH 8.8)

- NAD<sup>+</sup> Solution (e.g., 10 mM)
- UDP-galactose Solution (substrate, variable concentrations for kinetic studies)
- UDP-glucose dehydrogenase (coupling enzyme)
- Sample containing GALE

Procedure:

- Prepare a reaction mixture in a 96-well plate or cuvette containing buffer, NAD<sup>+</sup>, and UDP-galactose.
- Pre-incubate the mixture at 37°C for 5 minutes.
- Initiate the reaction by adding UDP-glucose dehydrogenase.
- Monitor the increase in absorbance at 340 nm over time.
- The initial rate of the reaction is determined from the linear phase of the curve.
- One unit of GALE activity is defined as the amount of enzyme that catalyzes the formation of 1  $\mu$ mole of UDP-glucose per minute under the specified conditions.

## Protocol 4: Galactose Mutarotase (GALM) Activity Assay (Polarimetric Method)

**Principle:** This assay directly measures the change in the optical rotation of a solution of an aldose as it is converted from one isomer to the other by GALM. For example, the conversion of  $\alpha$ -D-glucose to its equilibrium mixture with  $\beta$ -D-glucose results in a decrease in the specific rotation of the solution.

Reagents:

- Buffer solution (e.g., 50 mM HEPES, pH 7.5)
- Substrate solution (e.g., freshly prepared  $\alpha$ -D-glucose or  $\alpha$ -D-galactose)

- Sample containing GALM

Procedure:

- Equilibrate the buffer and substrate solution in a water-jacketed cell of a polarimeter at a constant temperature (e.g., 27°C).
- Calibrate the polarimeter with the buffer solution.
- Initiate the reaction by adding the GALM-containing sample to the substrate solution.
- Immediately begin recording the change in optical rotation over time.
- The initial rate of mutarotation is determined from the initial slope of the curve.
- Enzyme activity can be calculated based on the rate of change in optical rotation.

## Experimental Workflow and Logical Relationships

The following diagrams illustrate a typical experimental workflow for studying galactose metabolism and the logical relationship between enzyme deficiencies and resulting metabolic blocks.

## Experimental Workflow: Stable Isotope Tracing of Galactose Metabolism



[Click to download full resolution via product page](#)

Caption: Workflow for a stable isotope tracing study of galactose metabolism.

# Logical Relationship: Enzyme Deficiencies and Metabolic Consequences



[Click to download full resolution via product page](#)

Caption: Metabolic blocks in different types of galactosemia.

## Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [benchchem.com](http://benchchem.com) [benchchem.com]
- 2. Enzyme Activity Measurement for Galactokinase [[creative-enzymes.com](http://creative-enzymes.com)]
- 3. Untitled Document [[ucl.ac.uk](http://ucl.ac.uk)]
- 4. UDP-galactose 4'-epimerase activities toward UDP-Gal and UDP-GalNAc play different roles in the development of *Drosophila melanogaster* - PubMed [[pubmed.ncbi.nlm.nih.gov](http://pubmed.ncbi.nlm.nih.gov)]
- 5. Galactosemia: Biochemistry, Molecular Genetics, Newborn Screening, and Treatment - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]

- 6. ncdhhs.gov [ncdhhs.gov]
- 7. Classic Galactosemia and Clinical Variant Galactosemia - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. High-Throughput Screening for Human Galactokinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo and in vitro function of human UDP-galactose 4'-epimerase variants - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Metabolic Pathway of D-Galactose in Mammals: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b084031#what-is-the-metabolic-pathway-of-d-galactose-in-mammals>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)